molecular formula C9H7F3O B154409 2,2,2-Trifluoro-1-(m-tolyl)ethanone CAS No. 1736-06-7

2,2,2-Trifluoro-1-(m-tolyl)ethanone

Cat. No.: B154409
CAS No.: 1736-06-7
M. Wt: 188.15 g/mol
InChI Key: NOHRMVQCINHTNH-UHFFFAOYSA-N
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Description

3’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the 3’ position and the trifluoromethyl group is substituted at the 2,2,2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Safety and Hazards

3’-Methyl-2,2,2-trifluoroacetophenone is classified as a hazardous substance . It has the following hazard statements: H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method for synthesizing 3’-Methyl-2,2,2-trifluoroacetophenone involves the reaction of 3-methylbenzoyl chloride with trifluoromethyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 3’-Methyl-2,2,2-trifluoroacetophenone often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3’-Methyl-2,2,2-trifluoroacetophenone can be oxidized to 3’-methylbenzoic acid.

    Reduction: Reduction yields 3’-methyl-2,2,2-trifluoro-1-phenylethanol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where these properties are advantageous .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHRMVQCINHTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375026
Record name 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-06-7
Record name 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1736-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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